3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14643306
InChI: InChI=1S/C5H3BrF2N2O2/c6-3-1-2(4(11)12)10(9-3)5(7)8/h1,5H,(H,11,12)
SMILES:
Molecular Formula: C5H3BrF2N2O2
Molecular Weight: 240.99 g/mol

3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14643306

Molecular Formula: C5H3BrF2N2O2

Molecular Weight: 240.99 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C5H3BrF2N2O2
Molecular Weight 240.99 g/mol
IUPAC Name 5-bromo-2-(difluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C5H3BrF2N2O2/c6-3-1-2(4(11)12)10(9-3)5(7)8/h1,5H,(H,11,12)
Standard InChI Key ANCMLPAONNJVGJ-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1Br)C(F)F)C(=O)O

Introduction

Structural and Physicochemical Properties

The compound’s structure combines electrophilic (bromine) and electron-withdrawing (difluoromethyl, carboxylic acid) groups, creating a versatile scaffold for further functionalization. Key physicochemical properties, as reported by ChemBK , include:

PropertyValue
Density2.13±0.1g/cm32.13 \pm 0.1 \, \text{g/cm}^3
Boiling Point330.2 \pm 42.0 \, ^\circ\text{C}
pKa2.46±0.362.46 \pm 0.36

The low pKa suggests strong acidity at the carboxylic acid group, enabling salt formation or coordination chemistry. Predicted boiling points indicate thermal stability under standard synthetic conditions .

Synthetic Routes and Optimization

Bromination and Diazotization Strategies

A patent by CN111303035A outlines a methodology for analogous pyrazole-4-carboxylic acids, offering insights into bromination and difluoromethylation steps. While the target compound differs in substitution patterns, key steps include:

  • Bromination: Reacting aminopyrazole precursors with bromine or iodine at low temperatures (0–15°C) to achieve regioselective halogenation. For example, 1,3-dimethylpyrazole reacts with bromine in ethanol to yield 4-bromo-1-methyl-1H-pyrazol-3-amine with 89.4% GC yield .

  • Diazotization and Coupling: Diazonium salts generated from brominated intermediates react with potassium difluoromethyl trifluoroborate (K[CF2H]\text{K}[CF_2H]) in the presence of cuprous oxide (Cu2O\text{Cu}_2\text{O}) as a catalyst. This step introduces the difluoromethyl group via Sandmeyer-type reactions .

Applications in Chemical Research

Agrochemical Development

Difluoromethyl groups improve metabolic stability and bioavailability in agrochemicals. The compound’s carboxylic acid moiety allows conjugation to amine-containing pesticides, as seen in derivatives of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .

Future Directions

  • Synthetic Optimization: Scaling the Grignard-carboxylation step while maintaining regioselectivity.

  • Biological Screening: Evaluating DHODH inhibition or antifibrotic activity, as seen in related pyrazoles.

  • Materials Science: Exploiting the compound’s electronic properties for organic semiconductors or metal-organic frameworks (MOFs).

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